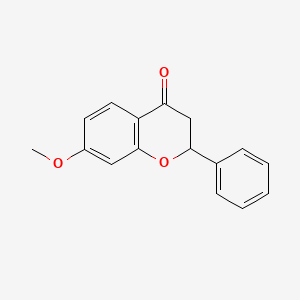7-Methoxyflavanone
CAS No.: 21785-09-1
Cat. No.: VC3965437
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21785-09-1 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
| Standard InChI Key | VYESEQLQFXUROZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
7-Methoxyflavanone (CAS: 21785-09-1) has the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.285 g/mol . Its IUPAC name is 7-methoxy-2-phenyl-2,3-dihydrochromen-4-one, reflecting its bicyclic flavanone structure with a methoxy substitution at the 7-position and a phenyl group at C-2 .
Spectral Characteristics
-
UV-Vis Spectroscopy: Exhibits absorption maxima at 234 nm, 281 nm, and 309 nm, with molar absorption coefficients (log ε) of 3.81, 3.87, and 4.29, respectively .
-
NMR Data: The -NMR spectrum shows a singlet for the methoxy group at δ 3.85 ppm, while the -NMR confirms the carbonyl group at δ 192.2 ppm .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 110–112 °C | |
| Boiling Point | 421.2 ± 45.0 °C (predicted) | |
| Density | 1.240 ± 0.06 g/cm³ (20 °C) | |
| Solubility in DMSO | 15 mg/mL | |
| LogP (Partition Coefficient) | 3.470 |
Synthesis and Microbial Transformations
Natural Occurrence and Isolation
7-Methoxyflavanone is found in plants such as Zornia brasiliensis and Dalbergia odorifera, where it contributes to defense mechanisms against pathogens . Industrial extraction typically involves chromatographic separation from crude plant extracts .
Microbial Biotransformation
Fungal species like Aspergillus ochraceus and Cunninghamella elegans catalyze structural modifications of 7-methoxyflavanone, yielding metabolites with enhanced bioactivity:
-
Reduction: Conversion to 2,4-cis- and 2,4-trans-7-methoxyflavan-4-ol (IC₅₀ for DPPH radical scavenging: 8.20–8.42 μM vs. 9.50 μM for the parent compound) .
-
Hydroxylation: Formation of 4'-hydroxy-7-methoxyflavone, which exhibits superior antioxidant activity (IC₅₀ = 7.66 μM) .
Biological Activities and Mechanisms
Aromatase Inhibition
7-Methoxyflavanone reversibly inhibits aromatase (CYP19A1), a key enzyme in estrogen biosynthesis, with an IC₅₀ of 1.9 μM in cell-free assays . This property underpins its potential as a non-steroidal agent for hormone-dependent cancers and testosterone modulation .
Anti-Osteoclastogenic Effects
In murine bone marrow macrophages, 7-methoxyflavanone suppresses RANKL-induced osteoclast differentiation by downregulating NFATc1 and c-Fos expression via MAPK pathway inhibition . At 20 μM, it reduces osteoclast pit formation by 62%, suggesting utility in osteoporosis management .
Antioxidant and Anti-Inflammatory Actions
-
DPPH Radical Scavenging: IC₅₀ = 9.50 μM, improving to 7.66 μM upon microbial hydroxylation .
-
Nitric Oxide (NO) Suppression: Reduces LPS-induced NO production in RAW 264.7 macrophages by 17.74% at 20 μM .
Protein Binding and Pharmacokinetics
Fluorescence quenching and molecular docking studies reveal that 7-methoxyflavanone binds to human serum albumin (HSA) at Site I (subdomain IIA), with a binding constant () of . This interaction influences its bioavailability and half-life in vivo .
Therapeutic Implications and Future Directions
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume